molecular formula C26H31N3O5 B11476970 N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)propan-1-amine

N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)propan-1-amine

Cat. No.: B11476970
M. Wt: 465.5 g/mol
InChI Key: FWQGIXSNTZTUJI-UHFFFAOYSA-N
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Description

N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)propan-1-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, oxazole, and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)propan-1-amine typically involves multi-step organic reactions. The starting materials often include 4,7-dimethoxy-1,3-benzodioxole, which undergoes a series of reactions to introduce the oxazole and indole groups. Common synthetic routes may involve:

    Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of catechol derivatives.

    Oxazole Ring Formation: This step may involve cyclization reactions using appropriate reagents and catalysts.

    Indole Introduction: The indole group can be introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are critical factors.

    Use of Catalysts: Catalysts such as palladium or copper may be employed to enhance reaction efficiency.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and indole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and indole moieties may play a crucial role in binding to these targets, while the oxazole ring may influence the compound’s overall stability and reactivity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(1H-indol-3-yl)propan-1-amine: Similar structure but lacks the methyl group on the indole moiety.

    N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)butan-1-amine: Similar structure but with an additional carbon in the propan-1-amine chain.

Uniqueness

The uniqueness of N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)propan-1-amine lies in its specific combination of functional groups, which may confer unique reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-3-(2-methyl-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C26H31N3O5/c1-16-20(21-7-4-5-9-22(21)28-16)8-6-10-27-14-18-13-19(34-29-18)11-17-12-23(30-2)25-26(24(17)31-3)33-15-32-25/h4-5,7,9,12,19,27-28H,6,8,10-11,13-15H2,1-3H3

InChI Key

FWQGIXSNTZTUJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCCNCC3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC

Origin of Product

United States

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